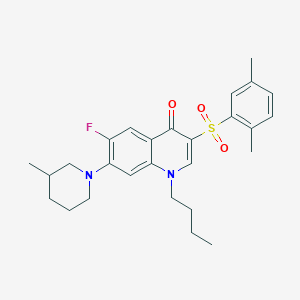![molecular formula C21H24ClFN2O3S B2601027 N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide CAS No. 451511-79-8](/img/structure/B2601027.png)
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H24ClFN2O3S and its molecular weight is 438.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Enhancement for Probing Biochemical Reactions
Glibenclamide, a structurally related compound, has been shown to enhance the intrinsic fluorescence intensity of erbium (Er) ions, which can be utilized in fluorescence-based probes for biochemical analyses. This property allows for the monitoring of lanthanides in probing biochemical reactions, especially in the interactions between Ca2+ and biologically significant molecules. The methodologies leveraged the unique fluorescence properties of lanthanides, facilitated by the formation of a complex between Er3+ and Glibenclamide, proposing its future use as a detector in high-performance liquid chromatography (Faridbod et al., 2009).
Antipathogenic Activity
Research into acylthioureas, closely related to the chemical structure , has identified significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These organisms are known for their ability to form biofilms, and the presence of specific halogen atoms in the molecule's structure correlated with enhanced antimicrobial efficacy. This demonstrates the compound's potential as a foundation for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Photostable Fluorescent Films for Aniline Vapor Detection
Modification of naphthalene diimide (NDI) to produce a fluorescent derivative demonstrated superior self-assembly and photostability, leading to the development of a fluorescent film capable of detecting aniline vapor. This innovative approach underscores the potential of derivatizing photostable fluorophores into low-molecular mass gelators for high-performance fluorescent sensing applications. The instant and fully reversible response of this film to aniline vapor highlights its applicability in environmental monitoring and safety assessments (Fan et al., 2016).
Radioprotective Properties
Studies have indicated that fluorine-containing amides, related to the compound , possess radioprotective activities. The presence of fluorine atoms and their configuration within the molecule's structure significantly impacts its capability to mitigate radiation-induced damage. This research suggests a promising avenue for developing novel radioprotective agents, potentially beneficial in medical treatments and radiological defense (Vasil'eva & Rozhkov, 1992).
Carbonic Anhydrase Inhibition
Novel acridine and bis acridine sulfonamide derivatives, incorporating a sulfamoylphenyl moiety, have shown effective inhibition against carbonic anhydrase isoforms II and VII. These findings underscore the therapeutic potential of such compounds in treating conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and certain types of edema. The detailed structure-activity relationships highlighted in this study provide a foundation for further drug development efforts targeting these enzymes (Ulus et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O3S/c1-13-6-3-4-8-19(13)25-29(27,28)15-10-11-18(23)16(12-15)21(26)24-20-9-5-7-17(22)14(20)2/h5,7,9-13,19,25H,3-4,6,8H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXWZLBRLMEMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
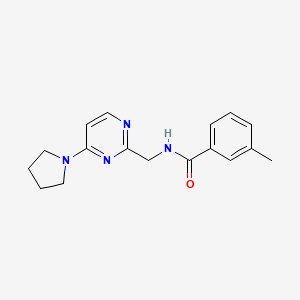
![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)
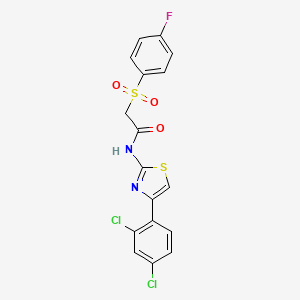
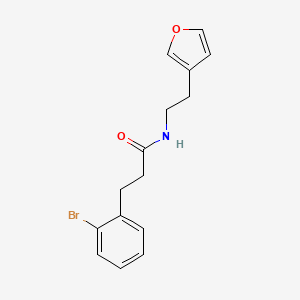
![2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2600953.png)
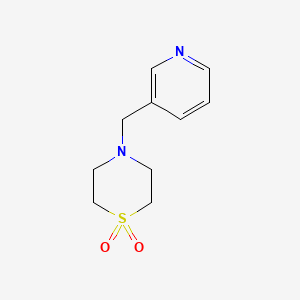
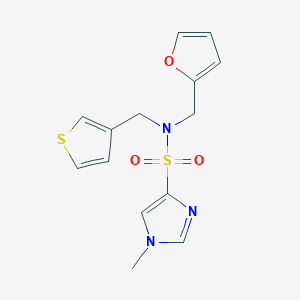
![2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2600958.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2600959.png)
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2600960.png)

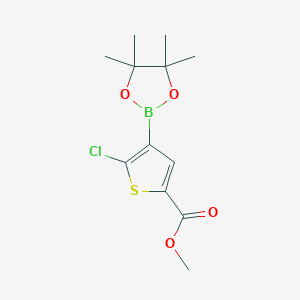
![N-(2,4-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2600965.png)
